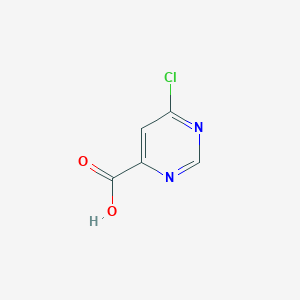

6-クロロピリミジン-4-カルボン酸

概要

説明

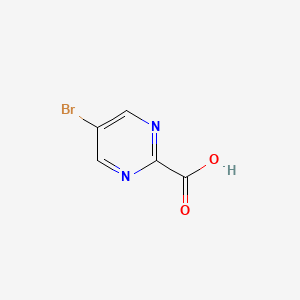

6-Chloropyrimidine-4-carboxylic acid is a compound that belongs to the class of pyrimidine carboxylic acids. It is characterized by a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of a chlorine atom and a carboxylic acid group in the structure confers unique chemical properties that can be exploited in various chemical reactions and as a precursor to bioactive agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those substituted with chlorine and carboxylic acid groups, can be complex due to the reactivity of the functional groups involved. While the papers provided do not detail the synthesis of 6-chloropyrimidine-4-carboxylic acid specifically, they do discuss the synthesis of related compounds. For example, the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids suggests a method of combining pyrimidine units with carboxylic acids to form new compounds . This could potentially be applied to the synthesis of 6-chloropyrimidine-4-carboxylic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their chemical reactivity and physical properties. The papers discuss the use of spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT), to analyze the vibrational wavenumbers and geometrical parameters of these compounds . These studies provide insights into the stability of the molecule, charge delocalization, and potential energy distribution, which are important for understanding the behavior of 6-chloropyrimidine-4-carboxylic acid.

Chemical Reactions Analysis

Pyrimidine derivatives participate in various chemical reactions due to their reactive sites. The molecular electrostatic potential (MEP) surface plot study can identify possible electrophile attacking sites, which is essential for understanding the reactivity of these compounds . Additionally, the papers mention the formation of hydrogen bonds and halogen bonds in cocrystals, indicating the ability of pyrimidine derivatives to engage in non-covalent interactions, which is significant for their application in drug design and material science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloropyrimidine-4-carboxylic acid can be inferred from the studies on related compounds. For instance, the investigation of pyrimidine-4-carboxylic acids reveals the influence of substituents on ionization constants, which is a key factor in the solubility and reactivity of these acids . The IR study of 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids provides information on the polarizability of bonds, keto-enol tautomerism, and hydrogen bond formation, which are relevant to the properties of 6-chloropyrimidine-4-carboxylic acid .

科学的研究の応用

有機合成

6-クロロピリミジン-4-カルボン酸: は、有機合成における貴重な構成ブロックです。その反応性部位により、より複雑な分子の構築のための汎用性の高い中間体となります。置換、脱離、カップリングなどのさまざまな反応を起こして、幅広い合成ターゲットを得ることができます。 この化合物は、医薬品や農薬として役立つ低分子を合成する際に特に有用です .

ナノテクノロジー

ナノテクノロジーでは、6-クロロピリミジン-4-カルボン酸は、ナノ粒子の表面修飾に使用できます。カルボン酸基により、金属ナノ粒子またはカーボンナノチューブやグラフェンなどの炭素ナノ構造体に化合物を付着させることができます。 この修飾により、これらのナノ粒子をポリマーナノ材料中に分散および組み込むことが改善され、それらの特性と機能が向上します .

高分子化学

6-クロロピリミジン-4-カルボン酸のカルボン酸部分は、高分子化学において不可欠です。合成または天然の高分子の製造において、モノマーまたは添加剤として作用することができます。 ポリマー鎖への組み込みにより、接着性の向上、熱安定性の向上、または生分解性の向上などの特定の機能を導入できます .

医薬品開発

6-クロロピリミジン-4-カルボン酸から誘導されたものも含め、ピリミジン誘導体は、幅広い薬理作用で知られています。それらは、主要な炎症性メディエーターを阻害する可能性があるため、抗炎症作用について研究されています。 これにより、それらは新しい抗炎症薬の開発のための候補になります .

抗菌剤

カルボン酸とその誘導体は、抗菌作用について研究されています。6-クロロピリミジン-4-カルボン酸は、食品保存料またはパーソナルケア製品の抗菌剤として作用する新しい化合物を合成するために使用できます。 それらの微生物の増殖を阻害する能力は、さまざまな業界においてそれらを価値のあるものにします .

分析化学

6-クロロピリミジン-4-カルボン酸: は、さまざまな物質の検出に分析化学で用いることができます。 その化学構造により、特定の分析対象物と反応することができ、医薬品、化粧品、または食品添加物中の特定の化学物質の存在を検出するためのアッセイまたは試験キットを開発する際に役立ちます .

作用機序

Target of Action

6-Chloropyrimidine-4-carboxylic acid is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . The primary targets of this compound are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.

Mode of Action

The anti-inflammatory effects of pyrimidines, including 6-Chloropyrimidine-4-carboxylic acid, are attributed to their inhibitory response against the expression and activities of the aforementioned inflammatory mediators . This means that the compound interacts with these targets and inhibits their activities, leading to a reduction in inflammation.

Biochemical Pathways

The biochemical pathways affected by 6-Chloropyrimidine-4-carboxylic acid are those involved in the body’s inflammatory response. By inhibiting key inflammatory mediators, the compound disrupts the normal progression of these pathways, leading to a decrease in inflammation .

Result of Action

The result of the action of 6-Chloropyrimidine-4-carboxylic acid is a reduction in inflammation. By inhibiting the activities of key inflammatory mediators, the compound helps to alleviate the symptoms of inflammation .

Safety and Hazards

The safety information for 6-Chloropyrimidine-4-carboxylic acid includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is recommended to wear personal protective equipment, avoid getting the substance in eyes, on skin, or clothing, avoid ingestion and inhalation, ensure adequate ventilation, and avoid dust formation .

将来の方向性

Pyrimidines, including 6-Chloropyrimidine-4-carboxylic acid, have been the focus of research due to their wide range of pharmacological effects . Future research directions could include the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential uses in the upgrading of bio-based feedstocks .

特性

IUPAC Name |

6-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSPRTBXAXZIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586250 | |

| Record name | 6-Chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37131-91-2 | |

| Record name | 6-Chloro-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37131-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

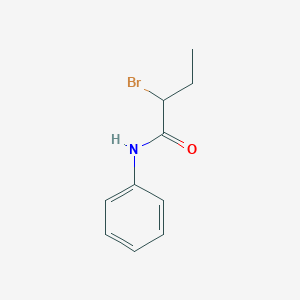

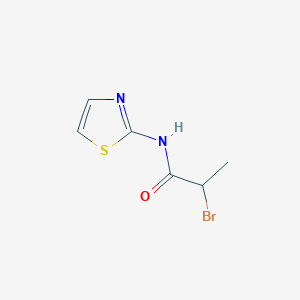

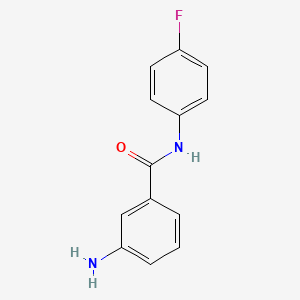

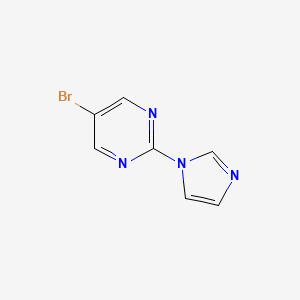

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

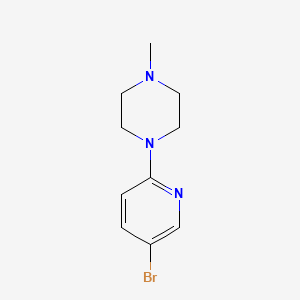

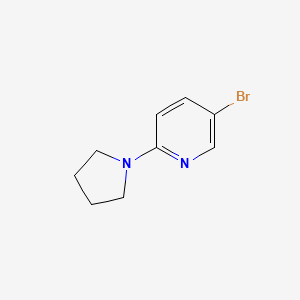

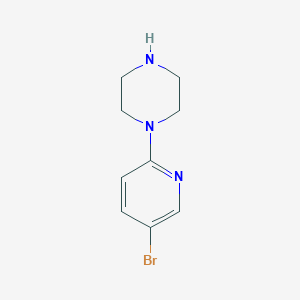

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)